Ethambutol Hydrochloride

Chirality Stereochemistry Antimycobacterial Activity

Ethambutol Hydrochloride API is a WHO-recommended, first-line bacteriostatic anti-TB agent and a critical component of the RIPE regimen. Its unique EmbCAB-targeted cell wall inhibition prevents resistance emergence to companion bactericidals. Non-negotiable procurement requirement: verified enantiomeric purity—the (S,S)-enantiomer is 200–500× more potent than the (R,R)-form, with identical toxicity. Demand chiral HPLC-validated ≥98% optical purity to ensure therapeutic index integrity and avoid clinically subpotent material.

Molecular Formula C10H26Cl2N2O2
Molecular Weight 277.23 g/mol
CAS No. 1070-11-7
Cat. No. B1671382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthambutol Hydrochloride
CAS1070-11-7
SynonymsDexambutol
EMB Fatol
EMB Hefa
EMB-Fatol
EMB-Hefa
Etambutol Llorente
Ethambutol
Ethambutol Hydrochloride
Etibi
Hydrochloride, Ethambutol
Llorente, Etambutol
Miambutol
Myambutol
Molecular FormulaC10H26Cl2N2O2
Molecular Weight277.23 g/mol
Structural Identifiers
SMILESCCC(CO)[NH2+]CC[NH2+]C(CC)CO.[Cl-].[Cl-]
InChIInChI=1S/C10H24N2O2.2ClH/c1-3-9(7-13)11-5-6-12-10(4-2)8-14;;/h9-14H,3-8H2,1-2H3;2*1H/t9-,10-;;/m0../s1
InChIKeyAUAHHJJRFHRVPV-BZDVOYDHSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white crystalline powder.
Solubility>41.6 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ethambutol Hydrochloride (CAS 1070-11-7) Procurement Guide: First-Line Antitubercular Agent


Ethambutol Hydrochloride (EMB HCl) is the dihydrochloride salt of ethambutol, a first-line chemotherapeutic agent specifically effective against actively growing mycobacteria, including Mycobacterium tuberculosis [1]. It is a cornerstone of the WHO-recommended, 6-month RIPE regimen (Rifampicin, Isoniazid, Pyrazinamide, Ethambutol) for drug-susceptible tuberculosis [2]. As a synthetic, low-molecular-weight compound, EMB HCl functions as a bacteriostatic agent, primarily inhibiting cell wall synthesis by targeting arabinosyl transferases (EmbCAB), which prevents the polymerization of arabinan, a key component of the mycobacterial cell wall [1][3]. This distinct mechanism underpins its role in preventing the emergence of resistance to companion drugs like rifampicin, making it an essential component of multidrug therapy [2].

Why Generic Ethambutol Hydrochloride is Not Interchangeable with Other Antituberculars


Generic substitution among the four first-line antitubercular agents (isoniazid, rifampicin, pyrazinamide, ethambutol) is not feasible due to their distinct mechanisms of action and therapeutic roles. Ethambutol Hydrochloride is uniquely a bacteriostatic agent that inhibits cell wall arabinan synthesis, whereas rifampicin and isoniazid are bactericidal, targeting RNA polymerase and mycolic acid synthesis, respectively [1][2]. This specific mechanism is critical for preventing the emergence of resistance to companion bactericidal drugs, a role that cannot be fulfilled by other agents [1]. Furthermore, the pharmacologic activity of EMB is highly stereospecific; its clinically used (S,S)-enantiomer is 200-500 times more potent than its (R,R)-isomer, making optical purity a non-negotiable quality attribute [3]. Even among structural analogs, only those that very closely resemble EMB demonstrate comparable antimycobacterial activity, highlighting the structure's stringent requirements [4].

Quantitative Differentiation of Ethambutol Hydrochloride from Comparators


Chiral Purity: 200-500x Activity Differential Between Ethambutol Enantiomers

The antimycobacterial activity of Ethambutol is profoundly dependent on its stereochemistry. The clinically used (S,S)-(+)-ethambutol enantiomer is significantly more potent than its (R,R)-(-) and (R,S)-meso stereoisomers. Specifically, the (S,S)-enantiomer is 200-500 times more active than the (R,R)-form and 12-16 times more active than the meso-form [1][2]. Crucially, all three isomers exhibit equivalent toxicity, primarily dose- and duration-dependent optic neuritis. Therefore, the use of the pure (S,S)-enantiomer maximizes the therapeutic index (risk/benefit ratio) by providing superior efficacy without a corresponding increase in adverse effects [2].

Chirality Stereochemistry Antimycobacterial Activity

Pharmacokinetic Target Attainment: Exposure Deficits in Lower Weight Bands Necessitate Dose Adjustment

A 2025 pharmacokinetic study in South African adults with HIV and drug-susceptible TB (DS-TB) revealed that standard WHO-recommended ethambutol dosing often fails to achieve target exposures in lower weight bands. The target exposure range is a maximum concentration (Cmax) of 2–6 mg/L and an area under the curve (AUC0-24h) of 16–29 mg·h/L [1]. Simulations based on a two-compartment PK model indicated that individuals under 55 kg required higher doses to reach these targets. For individuals weighing less than 37.9 kg, a dose of 825 mg is required, while those between 38–54.9 kg need 1,100 mg [1]. This is a stark contrast to the standard 15–25 mg/kg guidelines, highlighting the need for precise weight-band dosing to ensure efficacy and prevent resistance.

Pharmacokinetics Therapeutic Drug Monitoring HIV/TB Co-infection

Pediatric Formulation: Quantitative Taste Ranking Identifies Ethambutol as Key Bitterness Target

A multi-methodological taste assessment of first-line antitubercular drugs quantified the bitterness of ethambutol dihydrochloride in comparison to isoniazid, rifampicin, and pyrazinamide. Using a human taste panel and a rat brief-access taste aversion (BATA) model, the rank order of bitterness was established as rifampicin > ethambutol > pyrazinamide ~ isoniazid [1]. However, when factoring in therapeutic dose and salivary saturability via a derived 'taste index', ethambutol and isoniazid were identified as the worst-tasting drugs in practice [1]. This is because while rifampicin is more bitter, its lower dose reduces its overall taste impact.

Pediatric Formulation Palatability Taste Masking

Manufacturing Processability: Spherical Agglomeration Improves Ethambutol HCl Flow and Compressibility

Ethambutol hydrochloride (ETB), as a high-dose drug, inherently exhibits poor micromeritics and compressibility, which complicates tablet manufacturing [1]. A comparative study evaluated the impact of spherical agglomeration on ETB's powder characteristics. The resulting spherical agglomerates (ETB-SA) demonstrated superior flow properties and improved packability as measured by Kawakita analysis, compared to untreated ETB powder [1]. While the process improved handling, it did not alter the drug's high aqueous solubility, as no significant difference was observed in the in vitro dissolution profiles of ETB and ETB-SA [1].

Pharmaceutical Processing Solid Dosage Formulation Particle Engineering

Resistance Mechanisms: ubiA Mutation Prevalence Varies Geographically, Affecting High-Level EMB Resistance

While embB gene mutations are a common cause of ethambutol resistance, high-level resistance can be mediated by mutations in the ubiA (Rv3806c) gene. A comparative study of EMB-resistant M. tuberculosis strains from Africa and South Korea found no difference in embB mutation frequencies between the two regions [1]. However, a significant geographic disparity was observed for ubiA mutations: they were present in 45.5% ± 6.5% of African isolates but only in 9.5% ± 1.5% of South Korean isolates [1]. This suggests that the genetic pathway to high-level EMB resistance can vary significantly by region.

Antimicrobial Resistance M. tuberculosis Molecular Diagnostics

Analog Structure-Activity Relationship: Only Close Structural Analogs Retain Antimycobacterial Activity

Medicinal chemistry efforts to modify the ethambutol scaffold consistently demonstrate that its antimycobacterial activity is highly sensitive to structural changes. In a 2025 study, three series of new EMB analogs were synthesized and tested against M. tuberculosis, M. smegmatis, M. abscessus, and M. intracellulare. The key finding was that only analogs that very closely resembled EMB showed comparable antimycobacterial activity [1]. Even minor deviations from the parent compound's structure resulted in significantly reduced potency . This underscores the unique pharmacophore of EMB and the challenge in developing next-generation analogs with improved properties.

Medicinal Chemistry Structure-Activity Relationship Drug Design

High-Value Application Scenarios for Ethambutol Hydrochloride Based on Verified Evidence


Quality Control for Chiral Purity in API Sourcing

Procurement of Ethambutol Hydrochloride API requires stringent verification of enantiomeric purity. Given that the (S,S)-enantiomer is 200-500 times more active than the (R,R)-form, while all isomers have equivalent toxicity [1], the therapeutic index is directly linked to chiral integrity. Quality Control/Quality Assurance (QA/QC) units must employ validated chiral chromatographic methods to ensure that the purchased API meets pharmacopeial standards for optical purity. Accepting material with any significant level of the less active isomers would result in a clinically subpotent product with unaltered risk of optic neuritis. This is a critical, non-negotiable specification for API procurement.

Optimization of Pediatric Tuberculosis Formulations

The development of palatable pediatric dosage forms is a major challenge in TB treatment. A quantitative taste assessment has shown that while ethambutol is not the most bitter first-line drug, its high dose and salivary saturation make it, along with isoniazid, the worst tasting in practice [2]. Therefore, formulation scientists developing pediatric ethambutol products (e.g., dispersible tablets, oral suspensions) must prioritize robust taste-masking strategies. Technologies such as polymer coating, complexation, or the procurement of pre-processed spherical agglomerates (which can also improve manufacturability [3]) are essential to ensure medication adherence in children.

Weight-Band Dosing for Clinical Trials in HIV/TB Co-Infection

For clinical trials involving HIV-positive patients with DS-TB or MDR-TB, especially in sub-Saharan Africa, a simple mg/kg dosing approach for ethambutol is likely to result in subtherapeutic exposures in lighter individuals. Pharmacokinetic evidence demonstrates that patients under 55 kg require higher absolute doses (up to 1,100 mg) than typically prescribed to reach target Cmax and AUC values [4]. Trial protocols should therefore incorporate precise weight-band dosing tables, and trial pharmacists must ensure the availability of multiple tablet strengths (e.g., 100 mg, 400 mg) to facilitate accurate dosing. This approach minimizes pharmacokinetic variability and reduces the risk of treatment failure or acquired drug resistance.

Design of Molecular Diagnostics for Ethambutol Resistance

Developers of molecular diagnostic assays for drug-resistant TB must consider the geographic variability in resistance mechanisms. While assays targeting embB codon 306 mutations will detect a substantial portion of EMB-resistant strains, they will miss many cases of high-level resistance driven by ubiA mutations. Data show that ubiA mutations are found in 45.5% of resistant isolates from Africa, compared to only 9.5% from South Korea [5]. A diagnostic test limited to embB sequencing would have a significant false-negative rate for high-level EMB resistance in certain populations. Therefore, a comprehensive molecular diagnostic panel for EMB susceptibility should ideally include probes for both embB and ubiA genes to provide clinically actionable results across diverse patient populations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethambutol Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.